molecular formula C14H18BrNO2 B12644935 2C-B-Butterfly CAS No. 502659-24-7

2C-B-Butterfly

Cat. No.: B12644935
CAS No.: 502659-24-7
M. Wt: 312.20 g/mol
InChI Key: PAFZDNLBBBZEKE-UHFFFAOYSA-N
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Description

2C-B-Butterfly, also known as 2- (10-Bromo-2,3,4,7,8,9-hexahydropyrano [2,3-g]chromen-5-yl)ethan-1-amine, is a conformationally-restricted derivative of the phenethylamine hallucinogen 2C-B. It was discovered in 1999 by Michael S. Whiteside and Aaron Monte . This compound is a ring-expanded homologue of the better-known compound 2C-B-FLY and has similar properties as an agonist for serotonin receptors, but with more selectivity for 5-HT 2C over 5-HT 2A .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2C-B-Butterfly involves the creation of hexahydrobenzodipyrans as ring-expanded analogues of potent serotonin 5-HT2A/2C receptor probes . The synthetic route typically involves the following steps:

    Formation of the core structure: The initial step involves the formation of the hexahydrobenzodipyran core.

    Bromination: The core structure is then brominated to introduce the bromine atom at the desired position.

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its status as a research chemical. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2C-B-Butterfly undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different substituents into the molecule.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2C-B-Butterfly has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2C-B-Butterfly involves its interaction with serotonin receptors. It acts as an agonist for serotonin receptors, particularly 5-HT 2C and 5-HT 2A . This interaction leads to the activation of these receptors, which in turn triggers a cascade of intracellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is known that the compound’s effects are mediated through its action on these receptors.

Comparison with Similar Compounds

2C-B-Butterfly is similar to other compounds in the 2C family, particularly 2C-B-FLY. it has some unique properties:

List of Similar Compounds

    2C-B-FLY: A closely related compound with similar properties.

    2C-B-DRAGONFLY: Another derivative with a different ring structure.

    2C-B-MOTH: A conformationally-restricted derivative similar to this compound.

Properties

CAS No.

502659-24-7

Molecular Formula

C14H18BrNO2

Molecular Weight

312.20 g/mol

IUPAC Name

2-(5-bromo-2,3,4,7,8,9-hexahydropyrano[2,3-g]chromen-10-yl)ethanamine

InChI

InChI=1S/C14H18BrNO2/c15-12-11-4-2-7-17-13(11)10(5-6-16)9-3-1-8-18-14(9)12/h1-8,16H2

InChI Key

PAFZDNLBBBZEKE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=C(CCCO3)C(=C2OC1)Br)CCN

Origin of Product

United States

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